10-Hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
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Overview
Description
3alpha-Akebonoic acid is a naturally occurring triterpenoid compound isolated from the pericarps of Akebia trifoliata . It is known for its significant biological activities, including antibacterial and cytotoxic properties . The compound has a molecular formula of C29H44O3 and a molecular weight of 440.7 g/mol .
Preparation Methods
3alpha-Akebonoic acid can be synthesized through various synthetic routes. One common method involves the extraction from the pericarps of Akebia trifoliata . The compound can also be synthesized using chemical reactions involving triterpenes as precursors . Industrial production methods typically involve large-scale extraction and purification processes to obtain the compound in high purity .
Chemical Reactions Analysis
3alpha-Akebonoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various derivatives of 3alpha-Akebonoic acid with modified functional groups .
Scientific Research Applications
3alpha-Akebonoic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other triterpenoid compounds . In biology, it has been studied for its cytotoxic effects on various cancer cell lines, including A549 and HeLa cells . In medicine, it is being investigated for its potential use as an alpha-glucosidase inhibitor for the treatment of type-2 diabetes . Additionally, it has applications in the industry as an antibacterial agent .
Mechanism of Action
The mechanism of action of 3alpha-Akebonoic acid involves its inhibition of alpha-glucosidase, an enzyme responsible for the hydrolysis of carbohydrates . By inhibiting this enzyme, 3alpha-Akebonoic acid helps to reduce the absorption of glucose in the intestine, thereby lowering blood sugar levels . The compound also exhibits antibacterial activity by disrupting the cell membrane of bacteria .
Comparison with Similar Compounds
3alpha-Akebonoic acid is unique compared to other similar compounds due to its specific molecular structure and biological activities . Similar compounds include other triterpenoids like oleanolic acid, ursolic acid, and beta-amyrin . These compounds also exhibit alpha-glucosidase inhibitory activity but differ in their molecular structures and specific biological effects .
Properties
Molecular Formula |
C29H44O3 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32) |
InChI Key |
XWVVPZWKCNXREE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |
Origin of Product |
United States |
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